1-Dimethylamino-2-propanol (CAS 108-16-7), also known as 1DMA2P or dimepranol, is a bifunctional molecule containing both a tertiary amine and a secondary alcohol group. With a boiling point of 121–127 °C and complete water miscibility, it is primarily procured as a specialty solvent for post-combustion CO2 capture [1], a reactive catalyst for polyurethane matrices[2], and an essential precursor in active pharmaceutical ingredient (API) synthesis [3]. Its specific steric profile—featuring an isopropanol group rather than the ethanol groups found in standard alkanolamines—imparts quantifiable thermodynamic and kinetic advantages in gas sweetening and polymer cross-linking workflows.
While buyers might consider substituting 1-Dimethylamino-2-propanol with more common alkanolamines like methyldiethanolamine (MDEA) or dimethylethanolamine (DMEA) to reduce upfront solvent costs, such substitutions fail in application-critical metrics. In carbon capture systems, MDEA exhibits significantly slower mass transfer kinetics, requiring taller absorber columns that increase capital expenditure[1]. In polyurethane manufacturing, non-reactive or highly volatile tertiary amines contribute to vaporous amine emissions (VOCs), whereas 1-Dimethylamino-2-propanol's secondary hydroxyl group allows it to covalently bind into the polymer matrix [2]. Furthermore, in pharmaceutical synthesis, the exact stereochemical and structural identity of 1-Dimethylamino-2-propanol is non-negotiable for regulatory compliance, rendering analogs unviable[3].
In post-combustion carbon capture, the energy required to strip CO2 and regenerate the solvent is a primary operational cost. Thermodynamic evaluations using the Gibbs-Helmholtz equation demonstrate that aqueous 1-Dimethylamino-2-propanol exhibits a CO2 absorption heat of approximately -30.5 kJ/mol. This value is significantly lower than that of conventional amines like MEA and MDEA, indicating a weaker amine-CO2 bond that requires less thermal energy to break during the desorption phase [1].
| Evidence Dimension | CO2 Absorption Heat |
| Target Compound Data | -30.5 kJ/mol |
| Comparator Or Baseline | MEA and MDEA (higher absolute absorption heat) |
| Quantified Difference | Lower regeneration energy requirement |
| Conditions | Aqueous amine solution, calculated via Gibbs-Helmholtz equation |
Procuring 1-Dimethylamino-2-propanol lowers the parasitic steam load in the stripper column, directly reducing the operating expenses of carbon capture facilities.
The overall volumetric mass transfer coefficient (KGav) dictates the required size of the absorber column. Experimental measurements in packed columns reveal that the KGav of 1-Dimethylamino-2-propanol is strictly greater than that of the industry-standard tertiary amine, MDEA. The ranking of mass transfer efficiency follows MEA > 1-Dimethylamino-2-propanol > MDEA, demonstrating that this compound successfully bridges the gap between the fast kinetics of primary amines and the low regeneration energy of tertiary amines [1].
| Evidence Dimension | Overall mass transfer coefficient (KGav) |
| Target Compound Data | KGav strictly greater than MDEA |
| Comparator Or Baseline | MDEA (lower KGav) |
| Quantified Difference | Faster absorption kinetics than standard tertiary amines |
| Conditions | Packed column, 298-333 K, 8-101 kPa CO2 partial pressure |
Faster mass transfer allows engineers to design shorter absorber columns, significantly reducing capital expenditure (CAPEX) for new gas treatment plants.
Traditional tertiary amine catalysts used in polyurethane and foundry binder production often volatilize, creating hazardous amine waste streams. 1-Dimethylamino-2-propanol functions as a 'reactive amine catalyst.' While its tertiary amino group drives the urethane condensation reaction, its remote secondary hydroxyl group reacts with isocyanates, incorporating the molecule directly into the polyurethane network as a pendant group. This covalent bonding eliminates the vaporous amine emissions associated with non-reactive catalysts [1].
| Evidence Dimension | Amine vapor emissions (VOCs) |
| Target Compound Data | Covalently bound (zero/minimal fugitive emissions) |
| Comparator Or Baseline | Traditional non-reactive tertiary amines (high vaporous emissions) |
| Quantified Difference | Elimination of vaporous amine waste streams |
| Conditions | Phenolic urethane cold box (PUCB) and polyurethane foam condensation reactions |
Utilizing 1-Dimethylamino-2-propanol as a reactive catalyst ensures compliance with strict environmental regulations regarding VOC emissions in foam and binder manufacturing.
In the pharmaceutical industry, 1-Dimethylamino-2-propanol is the exact structural precursor (known as dimepranol) required to form the salt dimepranol acedoben, which is co-formulated with inosine to create the antiviral drug inosine pranobex. Unlike industrial solvent applications where structurally similar alkanolamines (like DMEA) might be evaluated for performance trade-offs, API synthesis demands the exact C5H13NO molecular identity to maintain the drug's established pharmacological efficacy, safety profile, and regulatory approval[1].
| Evidence Dimension | Molecular identity for API formulation |
| Target Compound Data | 1-Dimethylamino-2-propanol (forms Dimepranol acedoben) |
| Comparator Or Baseline | DMEA or MDEA (pharmacologically invalid substitutes) |
| Quantified Difference | 100% specific (non-substitutable) |
| Conditions | Synthesis of Inosine pranobex (antiviral API) |
For pharmaceutical procurement, substituting 1-Dimethylamino-2-propanol is impossible without invalidating the drug's regulatory master file and therapeutic function.
Due to its low absorption heat (-30.5 kJ/mol) and accelerated mass transfer coefficient compared to MDEA, 1-Dimethylamino-2-propanol is a highly effective choice as a standalone solvent or as a promoter in blended amine systems (e.g., MEA/1DMA2P) for capturing CO2 from flue gas and industrial streams [1].
As a reactive tertiary amine, 1-Dimethylamino-2-propanol catalyzes the urethane condensation reaction and subsequently binds into the polymer matrix via its secondary alcohol group. This makes it an effective choice for producing low-VOC flexible and rigid polyurethane foams, as well as phenolic urethane cold box (PUCB) foundry binders [2].
1-Dimethylamino-2-propanol is the mandatory precursor for producing dimepranol acedoben. Procurement of high-purity 1-Dimethylamino-2-propanol is strictly required for pharmaceutical manufacturers synthesizing the immunomodulatory and antiviral drug inosine pranobex [3].
Flammable;Corrosive;Irritant